molecular formula C21H15ClN6O3S B12273994 N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12273994
M. Wt: 466.9 g/mol
InChI Key: MWVPQBDFNRPZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a phenyl-pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chloro-nitrophenyl intermediate: This step involves the nitration of a chlorobenzene derivative to introduce the nitro group.

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Coupling reactions: The phenyl-pyridinyl-triazolyl intermediate is coupled with the chloro-nitrophenyl intermediate using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of the sulfanyl-acetamide group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for hydrolysis .

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H15ClN6O3S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H15ClN6O3S/c22-17-9-8-15(11-18(17)28(30)31)24-19(29)13-32-21-26-25-20(14-5-4-10-23-12-14)27(21)16-6-2-1-3-7-16/h1-12H,13H2,(H,24,29)

InChI Key

MWVPQBDFNRPZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.